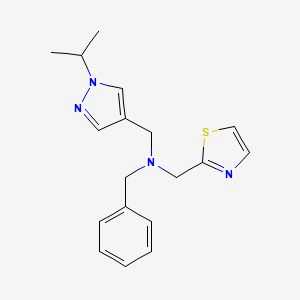
N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine has been reported to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine has been shown to possess a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine has been reported to possess antimicrobial activity against a range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine in lab experiments. For example, the mechanism of action is not fully understood, which may hinder the development of more targeted therapies.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine. One potential direction is to further investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to understand the mechanism of action and identify cellular targets that may be involved in the biological activities of N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine. Furthermore, the antimicrobial activity of this compound warrants further investigation, particularly in the context of developing new antibiotics to combat drug-resistant bacterial strains.
Métodos De Síntesis
The synthesis of N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine involves the reaction of 1-(1-isopropyl-1H-pyrazol-4-yl)-2-bromoethane with sodium thiomethoxide followed by the reaction with benzylamine. This method has been reported to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, N-benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine has been reported to possess antimicrobial activity against a range of bacterial and fungal strains.
Propiedades
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-15(2)22-13-17(10-20-22)12-21(14-18-19-8-9-23-18)11-16-6-4-3-5-7-16/h3-10,13,15H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTHXKUEDJPJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN(CC2=CC=CC=C2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide](/img/structure/B5902269.png)
![1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B5902277.png)
![1-(4-methoxybenzyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5902285.png)
![N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)
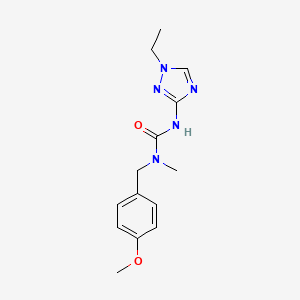
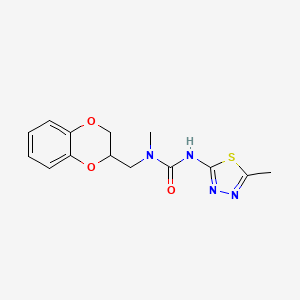
![({3-[({2-[(3-chlorophenyl)amino]-1,1-dimethylethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B5902297.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5902305.png)
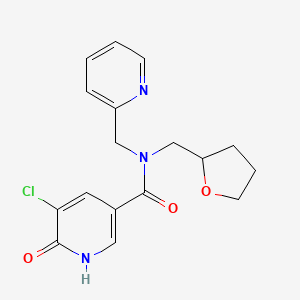
![N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)
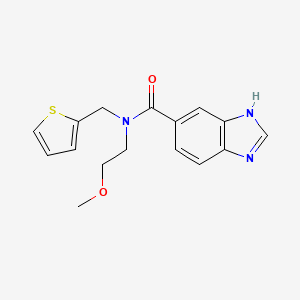
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)